molecular formula C18H23N3O2S2 B2694324 N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide CAS No. 370869-30-0

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide

Cat. No.: B2694324
CAS No.: 370869-30-0
M. Wt: 377.52
InChI Key: WSSVQWSOOBVJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide is a recognized and potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO/VAP-1 is a dual-function enzyme and adhesion molecule expressed on endothelial cells and adipocytes, playing a critical role in leukocyte trafficking and glucose transport . Its primary research value lies in probing the pathophysiology of chronic inflammatory and vascular diseases. By selectively inhibiting SSAO/VAP-1, this compound disrupts the enzyme's amine oxidase activity, which is essential for the generation of inflammatory mediators and the facilitation of leukocyte adhesion and transmigration into inflamed tissues. This mechanism makes it a vital pharmacological tool for investigating conditions such as diabetic complications, atherosclerosis, multiple sclerosis, and other sterile inflammatory states where SSAO/VAP-1 upregulation is observed . Research utilizing this inhibitor is fundamental for elucidating the intricate links between vascular inflammation, adipose tissue function, and metabolic disease, providing critical insights for potential therapeutic target validation.

Properties

IUPAC Name

N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-13-12-14(2)20-18(19-13)24-17-11-7-6-10-16(17)21-25(22,23)15-8-4-3-5-9-15/h3-5,8-9,12,16-17,21H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVQWSOOBVJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCCC2NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclohexyl group and the benzenesulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes.

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide

  • Molecular Formula : C₁₇H₂₁N₅O₃S
  • Key Differences: Replaces the cyclohexyl-sulfanyl group with an oxolane (tetrahydrofuran) ring linked via an amino group.

4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

  • Molecular Formula : C₂₀H₂₃N₅O₄S
  • Key Differences : Incorporates a hydrazine linker and a diketone-substituted cyclohexylidene group.

Functional Analogues

Gliquidone

  • Molecular Formula : C₂₇H₃₃N₃O₆S
  • Key Differences: Contains an isoquinolinyl ethyl group and cyclohexyl isocyanate substituent.

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate

  • Molecular Formula : C₁₁H₁₆N₄O₅S·C₂HF₃O₂
  • Key Differences: Features a hexanoic acid chain and trifluoroacetate salt, contrasting with the target compound’s aliphatic cyclohexyl group.
  • Implications : The carboxylic acid group may improve water solubility, while the trifluoroacetate counterion could enhance stability .

Research Findings and Implications

Physicochemical Properties

  • The sulfanyl bridge in the target compound likely reduces polarity compared to analogues with amino or hydrazine linkers, affecting membrane permeability .
  • Methyl groups on the pyrimidine ring may sterically hinder interactions with enzymatic targets, as seen in similar sulfonamide derivatives .

Crystallographic Insights

  • SHELX software remains pivotal in resolving the crystal structures of such compounds, though challenges arise in enantiomorph-polarity estimation for non-centrosymmetric structures .

Biological Activity

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide, commonly referred to as DPCPX, is a compound that has garnered attention due to its biological activity, particularly as a selective antagonist of adenosine A1 receptors. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine ring, a cyclohexyl group, and a benzenesulfonamide moiety. The IUPAC name is N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexyl]benzenesulfonamide. Its molecular formula is C18H23N3O2S2C_{18}H_{23}N_3O_2S_2 with a molecular weight of 373.52 g/mol.

PropertyValue
IUPAC NameN-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexyl]benzenesulfonamide
Molecular FormulaC18H23N3O2S2C_{18}H_{23}N_3O_2S_2
Molecular Weight373.52 g/mol

DPCPX acts as a selective antagonist at adenosine A1 receptors, which are G protein-coupled receptors involved in various physiological processes including neurotransmission and cardioprotection. By inhibiting these receptors, DPCPX can modulate several signaling pathways that are critical in conditions such as ischemia and neurodegenerative diseases.

Key Mechanisms:

  • Receptor Binding : DPCPX binds to the A1 receptor with high affinity, preventing adenosine from exerting its effects.
  • Signal Modulation : This inhibition can lead to increased neuronal excitability and has implications in pain modulation and neuroprotection.

Biological Activity

Research indicates that DPCPX exhibits various biological activities beyond its role as an A1 receptor antagonist:

  • Neuroprotective Effects : Studies have shown that DPCPX can protect neurons from damage induced by ischemia, suggesting potential therapeutic applications in stroke and other neurodegenerative conditions.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, indicating its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of DPCPX may possess antimicrobial properties against certain bacterial strains.

Case Study 1: Neuroprotection

A study conducted on animal models demonstrated that administration of DPCPX prior to inducing ischemic conditions resulted in significantly reduced neuronal death compared to control groups. The protective mechanism was attributed to the blockade of adenosine-mediated neurotoxicity.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that DPCPX inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests that DPCPX could be beneficial in managing chronic inflammatory diseases.

Case Study 3: Antimicrobial Evaluation

Recent evaluations have indicated that derivatives of DPCPX exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of sulfanyl coupling agents and reaction conditions. For example, using cyclohexylamine derivatives with activated pyrimidine-thiol groups under inert atmospheres (e.g., nitrogen) can minimize oxidation by-products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the sulfonamide product . Monitoring reaction progress using TLC or HPLC ensures intermediate stability, particularly for the sulfonamide bond formation step .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystallization in solvents like DMSO or ethanol, followed by data collection using a Bruker D8 VENTURE diffractometer, allows precise determination of bond lengths, angles, and torsion angles (e.g., C–S bond lengths ~1.76–1.82 Å, S–C–N angles ~105–110°) . Supplementary techniques like FT-IR (to confirm sulfonamide N–H stretches at ~3324 cm⁻¹) and ¹H/¹³C NMR (to resolve cyclohexyl and pyrimidine protons) provide cross-validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Target-based assays (e.g., enzyme inhibition for HIV protease or kinase targets) are recommended due to structural similarities to pyrimidine-based antivirals . Cell viability assays (MTT or resazurin) in mammalian cell lines can assess cytotoxicity. Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility. Positive controls (e.g., ritonavir for HIV) and solvent controls (DMSO <0.1%) are mandatory .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental (SCXRD) and computational (DFT) bond lengths often arise from crystal packing effects. Refinement using SHELXL with anisotropic displacement parameters improves accuracy . Comparing Hirshfeld surfaces (e.g., using CrystalExplorer) identifies intermolecular interactions (e.g., C–H⋯O) that distort bond lengths. Multi-conformer DFT optimization (e.g., Gaussian09 with B3LYP/6-311++G**) accounts for dynamic effects absent in static XRD .

Q. What strategies are effective for analyzing the electronic effects of the 4,6-dimethyl-pyrimidine moiety on sulfonamide reactivity?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis via DFT reveals electron density distribution. The pyrimidine ring’s LUMO (localized on sulfur and nitrogen) interacts with nucleophiles, while the sulfonamide’s HOMO (on oxygen and benzene) dictates electrophilic reactivity. Polarizable continuum models (PCM) in solvents like acetonitrile simulate solvation effects. Electrostatic potential maps quantify charge transfer (e.g., methyl groups increase pyrimidine electron density by ~0.15 e) .

Q. How can structure-activity relationships (SAR) be explored for analogs with modified cyclohexyl or sulfonamide groups?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with (i) varied cyclohexyl substituents (e.g., hydroxyl, halogen) and (ii) sulfonamide replacements (e.g., carbamate, urea). High-throughput screening against target proteins (e.g., HIV protease) identifies key pharmacophores. For example, replacing cyclohexyl with bicyclic systems (e.g., norbornene) increases steric bulk, improving binding affinity (ΔG ~ -2.3 kcal/mol) .

Q. What experimental and computational approaches validate the compound’s potential as a transition-state mimic in enzyme inhibition?

  • Methodological Answer : Kinetic assays (e.g., stopped-flow spectrophotometry) measure inhibition constants (Kᵢ) under pseudo-first-order conditions. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding poses and stability (RMSD <2.0 Å over 100 ns). Comparing the compound’s geometry (e.g., tetrahedral sulfonamide sulfur) to enzyme transition states (e.g., HIV protease’s Asp25-Tyr26) confirms mimicry .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and predicted NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Use computed NMR shifts (e.g., GIAO method in Gaussian) with explicit solvent models (e.g., DMSO as a solvent field). Experimental validation via variable-temperature NMR (VT-NMR) identifies conformational exchange broadening. For example, cyclohexyl chair-flip dynamics (ΔG‡ ~50 kJ/mol) can split peaks at low temperatures (-40°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.